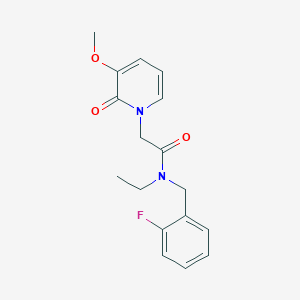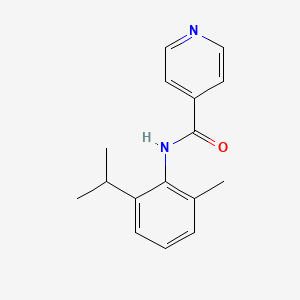![molecular formula C19H17N5O B5512339 1-benzyl-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5512339.png)
1-benzyl-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the formation of complex heterocyclic structures. For example, the synthesis of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves elemental analysis, NMR spectroscopy, and single crystal X-ray diffraction. This process is characterized by the formation of an intramolecular hydrogen bond stabilizing the molecular conformation (Murugavel et al., 2014).
Molecular Structure Analysis
Detailed molecular structure analysis can be performed using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For instance, compounds with similar structures have been analyzed to reveal their intramolecular interactions, charge distribution, and potential sites of chemical reactivity (Murugavel et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and potential applications of such compounds can be deduced from their electronic structure properties. For example, the chemical hardness, potential, electronegativity, and electrophilicity index, as well as the HOMO-LUMO energy gap, can provide insights into the biological activity of the compound (Murugavel et al., 2014).
Physical Properties Analysis
The physical properties, such as the thermo-dynamical properties at different temperatures, can be calculated to understand the stability and reactivity of the compound under various conditions (Murugavel et al., 2014).
Chemical Properties Analysis
The chemical properties of such compounds can be further explored through experimental and theoretical studies to understand their potential applications in various fields, including pharmacology and materials science. The synthesis of novel hybrid molecules containing heterocyclic moieties in a single frame is particularly noteworthy for their broad spectrum of biological properties (Murugavel et al., 2014).
Applications De Recherche Scientifique
Antitumor, Antifungal, and Antibacterial Activities
The scientific research community has explored the synthesis and biological activities of various pyrazole derivatives, including compounds structurally related to 1-benzyl-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. A study by Titi et al. (2020) synthesized a range of pyrazole derivatives, including those with pyrimidin-4-amine structures, and evaluated their biological activities. These compounds demonstrated significant antitumor, antifungal, and antibacterial properties, suggesting their potential in developing new pharmacophores for treating various diseases (Titi et al., 2020).
Antifungal Effects
Another research focus has been on the antifungal effects of pyrimidin-amine derivatives. Jafar et al. (2017) synthesized 4-methoxy-N,N-dimethylpyrimidin-2-amine derivatives and assessed their antifungal activity against Aspergillus species. Their findings indicated that these compounds possess significant antifungal properties, highlighting the potential of pyrimidin-amine derivatives as antifungal agents (Jafar et al., 2017).
Anticancer Properties
The search for novel anticancer agents has also led to the investigation of pyrazolo[3,4-d]pyrimidin-4-amine derivatives. Loidreau et al. (2020) developed benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs, showing potent antiproliferative activity against colorectal cancer cell lines. This research underscores the potential of these derivatives in cancer therapy, especially as bioisosteric analogues of known anticancer agents (Loidreau et al., 2020).
Anti-inflammatory and Anti-cancer Activities
Kaping et al. (2016) described an environmentally friendly synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing their anti-inflammatory and anti-cancer activities. Their work provides a foundation for the development of new therapeutic agents with potential applications in treating inflammation and cancer (Kaping et al., 2016).
Aurora-A Kinase Inhibitors
Shaaban et al. (2011) developed fused pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, and evaluated them as Aurora-A kinase inhibitors, demonstrating significant cytotoxic activity against colon tumor cell lines. This suggests the therapeutic potential of these compounds in cancer treatment (Shaaban et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-25-16-9-7-15(8-10-16)23-18-17-11-22-24(19(17)21-13-20-18)12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRNSEFJHIVRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)
![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5512269.png)
![4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5512272.png)

![3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5512283.png)
![4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5512284.png)


![2-methyl-8-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5512302.png)
![2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5512305.png)
![rel-(3aS,6aS)-1-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5512310.png)

![4-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5512325.png)
